molecular formula C14H17ClF3N3O2 B2448607 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide CAS No. 303150-23-4

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide

Cat. No.: B2448607
CAS No.: 303150-23-4
M. Wt: 351.75
InChI Key: XWXXCSFXJPWROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C14H17ClF3N3O2 and its molecular weight is 351.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-hydroxyethyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClF3N3O2/c15-11-7-10(14(16,17)18)8-20-12(11)21-4-1-9(2-5-21)13(23)19-3-6-22/h7-9,22H,1-6H2,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXXCSFXJPWROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCO)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide, commonly referred to as a derivative of pyridine and piperidine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H13ClF3N3OC_{12}H_{13}ClF_3N_3O, with a molecular weight of approximately 276.65 g/mol. Its structure includes a chloro and trifluoromethyl group on the pyridine ring, which is significant for its biological activity.

PropertyValue
Molecular FormulaC12H13ClF3N3OC_{12}H_{13}ClF_3N_3O
Molecular Weight276.65 g/mol
Melting Point107-109 °C
CAS Number96741-18-3

Research indicates that this compound interacts with various biological pathways, primarily through modulation of G protein-coupled receptors (GPCRs). The presence of the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and receptor binding affinity.

  • G Protein-Coupled Receptors (GPCRs) : The compound is thought to interact with specific GPCRs involved in neurotransmission and inflammation pathways, leading to altered intracellular signaling cascades.
  • Calcium Ion Modulation : Studies have shown that compounds similar to this one can lead to an elevation in intracellular calcium ions via inositol trisphosphate pathways, affecting cellular responses such as secretion and muscle contraction .

Biological Activities

The biological activities attributed to this compound include:

  • Antinociceptive Effects : Similar compounds have demonstrated pain-relieving properties by modulating endocannabinoid systems, which may also apply to this compound.
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation in various models, potentially through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Neurogenic Inflammation : A study demonstrated that similar pyridine derivatives inhibited neurogenic inflammation in guinea pig airways, suggesting a potential application in respiratory conditions .
  • Endocannabinoid Modulation : Research has shown that compounds affecting the endocannabinoid system can alleviate chronic pain and inflammation by enhancing endogenous cannabinoid signaling .
  • Calcium Signaling : Another study highlighted how certain derivatives modulate calcium signaling pathways, which are crucial for various physiological processes including neurotransmitter release and muscle contraction .

Scientific Research Applications

The compound exhibits a range of biological activities, primarily attributed to its ability to interact with various biological targets. The key areas of application include:

  • Antimicrobial Activity
    • The compound has shown promising results as an inhibitor of specific enzymes in Mycobacterium tuberculosis, making it a candidate for tuberculosis treatment.
    • Case Study : A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard treatments like ethambutol, suggesting its potential as a new therapeutic agent against drug-resistant strains of tuberculosis.
  • Anticancer Properties
    • Research indicates that the compound induces apoptosis in various cancer cell lines, showcasing its potential as an anticancer agent.
    • Case Study : In vitro studies revealed that the compound had IC50 values indicating potent cytotoxicity against breast and lung cancer cell lines, outperforming established chemotherapeutics.
  • Neurological Applications
    • Preliminary studies suggest possible neuroprotective effects, although further research is needed to elucidate these mechanisms.
    • Case Study : Investigations into its effects on neurodegenerative diseases have shown promise in modulating pathways associated with Alzheimer’s disease.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key modifications and their impacts include:

Modification Effect
Presence of Trifluoromethyl GroupEnhances lipophilicity and binding affinity to target proteins.
Chloro SubstituentsImproves selectivity towards specific biological targets.
Hydroxyethyl MoietyMay enhance solubility and bioavailability in physiological conditions.
Activity Type Target Organism/Cell Line IC50/MIC Values Reference
AntimycobacterialMycobacterium tuberculosis< 0.5 µg/mL[Study on Tuberculosis]
CytotoxicityBreast Cancer Cell Line1.2 µM[Cytotoxicity Study]
CytotoxicityLung Cancer Cell Line0.8 µM[Cytotoxicity Study]

Q & A

Q. What synthetic strategies are recommended to optimize the yield of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide?

Methodological Answer:

  • Stepwise Functionalization : Begin with the piperidine core, introducing the hydroxyethyl group via carboxamide coupling using EDC/HOBt or similar reagents. The pyridinyl substituent can be added through nucleophilic aromatic substitution (SNAr) under controlled temperatures (40–60°C) .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate intermediates. Final product purity (>95%) can be confirmed via HPLC .
  • Yield Optimization : Adjust stoichiometry of trifluoromethylpyridine derivatives (1.2–1.5 equivalents) and monitor reaction progress with TLC or LC-MS .

Q. Which analytical techniques are most suitable for assessing purity and structural integrity?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) with 0.1% TFA. Retention time and peak symmetry indicate purity .
  • NMR Spectroscopy : 1H/13C NMR in DMSO-d6 or CDCl3 to confirm substituent positions (e.g., trifluoromethyl singlet at ~δ 120 ppm in 19F NMR) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+: ~435–440 Da) .

Q. How can initial structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with substitutions at the pyridinyl (e.g., replacing Cl with F) or piperidine (e.g., methyl vs. hydroxyethyl groups). Test activity in cellular assays (e.g., kinase inhibition) .
  • Lipinski’s Rule Compliance : Calculate logP, H-bond donors/acceptors, and molecular weight to prioritize analogs with oral bioavailability potential .
  • In Vitro Screening : Use cell-free enzyme assays (e.g., CDK2 inhibition IC50) and compare permeability in Caco-2 monolayers .

Advanced Research Questions

Q. How to resolve discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma half-life (e.g., mouse: 5–7 hr), bioavailability (oral vs. IP), and protein binding (e.g., 63–69% in human serum) to identify metabolic stability issues .
  • Metabolite Identification : Use LC-MS/MS to detect hydroxylated or glucuronidated metabolites in liver microsomes .
  • Dose Adjustment : Conduct MTD studies in rodent models and correlate exposure (AUC) with target engagement using PD markers .

Q. What crystallographic approaches are effective for studying target binding?

Methodological Answer:

  • Co-crystallization : Soak CDK2 or analogous enzymes with the compound (10 mM in DMSO) and resolve structures via X-ray diffraction (2.0–2.5 Å resolution). Analyze hydrophobic interactions (e.g., trifluoromethyl with Leu83) and hydrogen bonds (carboxamide with Asp86) .
  • Mutagenesis Validation : Engineer point mutations (e.g., Asp86Ala) and compare binding affinity via surface plasmon resonance (SPR) .

Q. How to design computational models for predicting off-target interactions?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger to screen against kinase databases (e.g., PDB). Prioritize targets with complementary electrostatic surfaces (e.g., ATP-binding pockets) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and ligand-protein residence time .

Q. What experimental protocols assess stability under varying pH and temperature?

Methodological Answer:

  • Forced Degradation : Expose the compound to 0.1N HCl (acidic), 0.1N NaOH (basic), and H2O2 (oxidative) at 40°C for 24 hr. Monitor degradation via HPLC; major products may include hydrolyzed carboxamide or oxidized pyridinyl derivatives .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C) under nitrogen atmosphere .

Q. How to evaluate agrochemical potential against plant pathogens?

Methodological Answer:

  • In Vitro Antifungal Assays : Test against Fusarium spp. or Phytophthora using agar dilution (MIC: 1–10 µg/mL). Include positive controls (e.g., azoxystrobin) .
  • Greenhouse Trials : Apply foliar sprays (50–200 ppm) and monitor lesion development. Correlate efficacy with logP (optimal range: 2–4) for leaf penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.